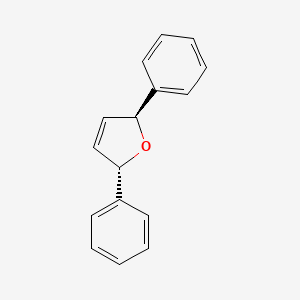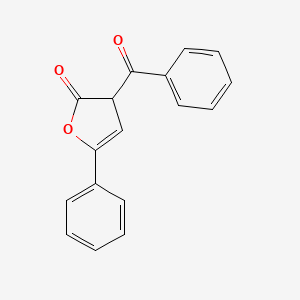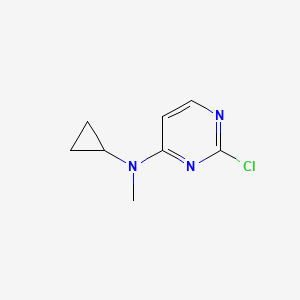
Trans-2,5-diphenyl-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2,5-diphenyl-2,5-dihydrofuran is an organic compound characterized by a furan ring with two phenyl groups attached at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-diphenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of 1,4-diphenyl-1,4-butanediol under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the furan ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-2,5-diphenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or quinones.
Reduction: Reduction reactions can convert it into dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Trans-2,5-diphenyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trans-2,5-diphenyl-2,5-dihydrofuran involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Trans-2,5-diphenyl-2,5-dihydrofuran can be compared with other similar compounds, such as:
2,5-dihydro-2,5-dimethoxyfuran: Differing in the substitution pattern on the furan ring.
2,5-diphenylfuran: Lacking the dihydro component, leading to different reactivity and properties.
2,5-dihydro-2,5-diphenylthiophene: A sulfur analog with distinct chemical behavior.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H14O |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(2S,5S)-2,5-diphenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C16H14O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12,15-16H/t15-,16-/m0/s1 |
Clé InChI |
SQAYPBQBAVQLAP-HOTGVXAUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2C=C[C@H](O2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2C=CC(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(4-Chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916417.png)

![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)


![Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12916437.png)
